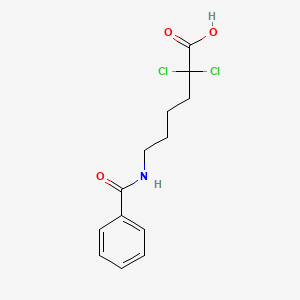![molecular formula C54H110N4O2 B14007059 N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide CAS No. 79692-29-8](/img/structure/B14007059.png)
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- is a complex organic compound with the molecular formula C36H72N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- typically involves the reaction of hexadecanamide with 1,4-butanediyl bis(diethylamino) butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification through recrystallization or chromatography to ensure the compound’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Aplicaciones Científicas De Investigación
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cell signaling and as a bioactive molecule.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- involves its interaction with specific molecular targets and pathways. It may act on cell membrane receptors or enzymes, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanamide: A primary fatty acid amide with similar structural features but lacking the butanediylbis and diethylamino groups.
Palmitamide: Another fatty acid amide with a simpler structure.
N,N’-1,4-Butanediyldihexadecanamide: A compound with a similar backbone but different substituents.
Uniqueness
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- is unique due to its complex structure, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
79692-29-8 |
|---|---|
Fórmula molecular |
C54H110N4O2 |
Peso molecular |
847.5 g/mol |
Nombre IUPAC |
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide |
InChI |
InChI=1S/C54H110N4O2/c1-9-15-17-19-21-23-25-27-29-31-33-35-37-45-53(59)57(51(7)43-41-47-55(11-3)12-4)49-39-40-50-58(52(8)44-42-48-56(13-5)14-6)54(60)46-38-36-34-32-30-28-26-24-22-20-18-16-10-2/h51-52H,9-50H2,1-8H3 |
Clave InChI |
WSGDAVWDRROZKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(CCCCN(C(C)CCCN(CC)CC)C(=O)CCCCCCCCCCCCCCC)C(C)CCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


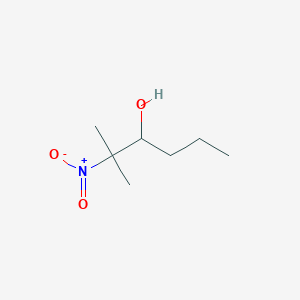
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
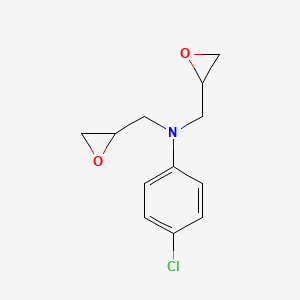
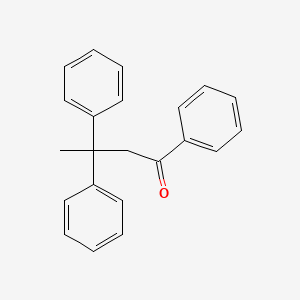
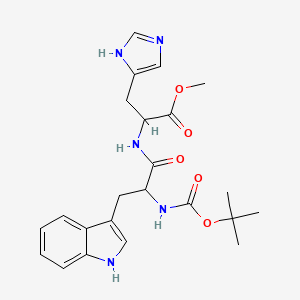
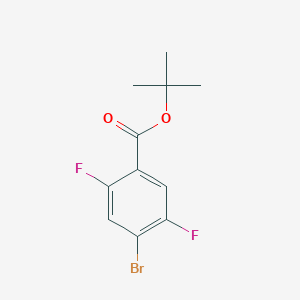
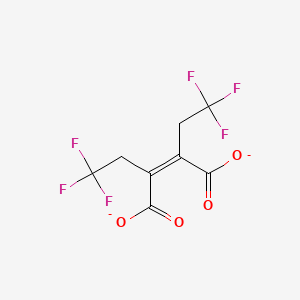
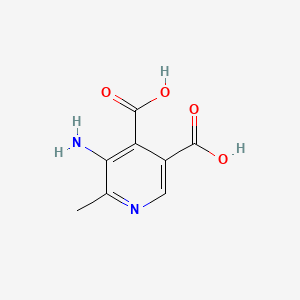
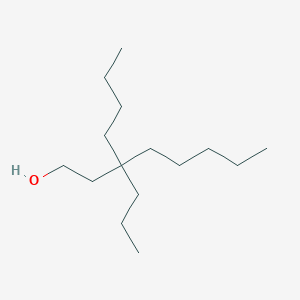
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)
![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)
